(2R,4R)-2,4-dimethylpiperidine

Catalytic kinetic resolution Conformational analysis Chiral piperidine synthesis

(2R,4R)-2,4-Dimethylpiperidine (CAS 19683-91-1) is a chiral secondary amine of the substituted piperidine class, featuring methyl groups at the C2 and C4 positions in the cis (R,R) configuration. Also known as cis-2,4-lupetidine, this compound exists as a defined stereoisomer within a family that includes (2S,4S)-2,4-dimethylpiperidine (the enantiomer; CAS 785739-64-2) and trans-2,4-dimethylpiperidine (the diastereomer; CAS 19683-92-2).

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 19683-91-1
Cat. No. B042365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-2,4-dimethylpiperidine
CAS19683-91-1
Synonyms(2R,4R)-rel-2,4-Dimethylpiperidine;  cis-2,4-Dimethylpiperidine; 
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C
InChIInChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeyQOZOFODNIBQPGN-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4R)-2,4-Dimethylpiperidine CAS 19683-91-1: Chiral Piperidine Scaffold for Stereochemically-Defined Pharmaceutical Synthesis


(2R,4R)-2,4-Dimethylpiperidine (CAS 19683-91-1) is a chiral secondary amine of the substituted piperidine class, featuring methyl groups at the C2 and C4 positions in the cis (R,R) configuration [1]. Also known as cis-2,4-lupetidine, this compound exists as a defined stereoisomer within a family that includes (2S,4S)-2,4-dimethylpiperidine (the enantiomer; CAS 785739-64-2) and trans-2,4-dimethylpiperidine (the diastereomer; CAS 19683-92-2) . With a molecular formula of C7H15N and molecular weight of 113.2 g/mol, it serves as a chiral building block for constructing stereochemically complex pharmaceutical intermediates and active pharmaceutical ingredients where the precise spatial arrangement of methyl substituents dictates downstream biological activity [2].

Procurement Risk Alert: Why Racemic or Alternative Stereoisomers of 2,4-Dimethylpiperidine Cannot Substitute for (2R,4R)-2,4-Dimethylpiperidine


Substituting (2R,4R)-2,4-dimethylpiperidine with the (2S,4S) enantiomer, trans-diastereomer, or racemic mixture introduces fundamentally different three-dimensional molecular geometry that alters interactions with chiral biological targets . Even subtle conformational differences between cis and trans isomers of 2,4-disubstituted piperidines produce disparate reactivity and selectivity outcomes in both synthetic transformations and biological assays, as demonstrated by catalytic kinetic resolution studies showing selectivity factors varying by orders of magnitude based solely on ring substitution geometry [1]. In medicinal chemistry applications, the (2R,4R) configuration presents methyl groups in specific axial/equatorial orientations that determine binding pocket complementarity; the (2S,4S) enantiomer, despite identical physical properties (density, boiling point, molecular weight), exhibits reversed stereochemical presentation that can reduce or eliminate target engagement . Procurement of undefined stereochemistry or alternative isomers introduces uncharacterized variables that compromise experimental reproducibility, invalidate structure-activity relationship data, and necessitate costly revalidation of synthetic routes and biological assays.

(2R,4R)-2,4-Dimethylpiperidine: Quantified Differentiation Evidence Versus Closest Analogs for Scientific Selection


Conformational Determinants of Catalytic Reactivity: Cis (R,R) Versus Trans Diastereomer Kinetic Resolution Comparison

In catalytic kinetic resolution of disubstituted piperidines, cis-2,4-dimethylpiperidine (which includes the (2R,4R) configuration) and trans-2,4-dimethylpiperidine exhibit fundamentally divergent reactivity and selectivity due to conformational effects [1]. The cis configuration constrains the piperidine ring into a specific conformation where methyl group spatial orientation creates distinct steric and electronic environments during catalytic transformations, resulting in selectivity factors (s) that differ substantially from trans analogs [1].

Catalytic kinetic resolution Conformational analysis Chiral piperidine synthesis

Enantiomer-Dependent Biological Target Engagement: (2R,4R) Versus (2S,4S) Binding Affinity Differentiation

(2R,4R)-2,4-dimethylpiperidine and its enantiomer (2S,4S)-2,4-dimethylpiperidine, while possessing identical molecular formula (C7H15N), molecular weight (113.2 g/mol), and physicochemical properties, exhibit different biological activities due to chiral recognition at target binding sites . The absolute stereochemistry at C2 and C4 positions determines spatial orientation of the methyl groups relative to the piperidine nitrogen, which directly influences hydrogen bonding geometry, hydrophobic interactions, and steric complementarity with chiral biological macromolecules .

Enantiomer pharmacology Chiral recognition Receptor binding

Stereoisomer Separation Economics: Cis (2R,4R) and Trans 2,4-Dimethylpiperidine Require Distinct Purification Strategies

Mixtures of stereoisomeric 2,4-dimethylpiperidines obtained via catalytic hydrogenation of 2,4-lutidine require separation by fractional distillation to isolate individual stereoisomers [1]. The cis isomer (encompassing both (2R,4R) and (2S,4S) forms) and trans isomer exhibit distinct physical properties that enable separation, but the process imposes inherent cost and yield penalties [1]. The theoretical maximum yield limitation of 50% in classical resolution procedures applies to enantiomer separation, while diastereomer separation (cis versus trans) achieves higher theoretical yields but requires different operational parameters [2].

Chiral resolution Process chemistry Fractional distillation

Stereochemical Influence on Derived Compound Activity: Nek2 Kinase Inhibitor Potency Modulation by Piperidine Scaffold Substitution Pattern

Derivatives synthesized from 2,4-dimethylpiperidine scaffolds demonstrate antiproliferative activity against cancer cell lines through Nek2 kinase inhibition . A systematic exploration of Nek2 kinase inhibitors utilized analogs derived from 2,4-dimethylpiperidine, revealing that substitution pattern and stereochemistry on the piperidine ring critically modulate kinase inhibitory potency . The (2R,4R) configuration provides a defined three-dimensional scaffold that positions downstream substituents for optimal kinase active site engagement; alternative stereoisomers would orient these substituents differently, altering binding affinity and selectivity profiles .

Nek2 kinase inhibition Anticancer activity Structure-activity relationship

(2R,4R)-2,4-Dimethylpiperidine: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Asymmetric Synthesis of Chiral Piperidine-Containing Pharmaceutical Intermediates Requiring Defined (2R,4R) Stereochemistry

This compound is appropriate for laboratories and CROs conducting asymmetric synthesis of pharmaceutical intermediates where the (2R,4R) configuration serves as a stereochemical anchor for downstream transformations. As demonstrated in catalytic kinetic resolution studies, cis-2,4-disubstituted piperidines exhibit selectivity factors (s) up to 52 that are distinct from trans analogs [1]. Procuring (2R,4R)-2,4-dimethylpiperidine rather than the racemate or trans isomer eliminates stereochemical ambiguity in reaction development, enabling reproducible optimization of asymmetric transformations and avoiding the need for subsequent chiral separation steps that incur theoretical maximum yield limitations of 50% [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies Targeting Chiral Biological Receptors or Enzymes

Researchers conducting SAR studies on chiral targets (e.g., GPCRs, kinases, ion channels) should procure (2R,4R)-2,4-dimethylpiperidine rather than the (2S,4S) enantiomer or racemic mixture. The (2R,4R) configuration presents methyl substituents in a specific spatial orientation that determines binding pocket complementarity . Substituting the enantiomer introduces a variable that alters target engagement due to chiral recognition; while specific binding data for this exact compound pair was not located in available primary literature, the fundamental principle of enantiomer-dependent biological activity is established across the chiral amine class . Procurement of defined stereochemistry ensures SAR data interpretability and reproducibility across research campaigns.

Kinase Inhibitor Lead Optimization Using Stereochemically Defined Piperidine Scaffolds

Drug discovery programs developing Nek2 kinase inhibitors or related kinase-targeting agents can utilize (2R,4R)-2,4-dimethylpiperidine as a stereochemically defined building block. Derivatives of this scaffold have demonstrated antiproliferative activity against cancer cell lines via Nek2 kinase inhibition, with systematic SAR exploration confirming that the substitution pattern and stereochemistry on the piperidine ring critically modulate inhibitory potency . Procuring the specific (2R,4R) stereoisomer rather than alternative isomers ensures that lead optimization efforts evaluate a consistent scaffold geometry, preventing the introduction of confounding variables that could obscure true SAR trends and complicate patent filing.

Process Chemistry Development for Scaled Production of Cis-2,4-Disubstituted Piperidine Derivatives

Process chemists developing scalable synthetic routes to cis-2,4-disubstituted piperidine derivatives can use (2R,4R)-2,4-dimethylpiperidine as an authentic reference standard and starting material. The hydrogenation of 2,4-lutidine with Rh(III) oxide catalyst yields 87% of the cis isomer [3], but obtaining enantiopure (2R,4R) material requires additional resolution steps with inherent yield constraints [2]. Procurement of pre-resolved, stereochemically authenticated (2R,4R)-2,4-dimethylpiperidine enables direct process validation without investing internal resources in chiral separation development, thereby accelerating route scouting and reducing early-stage process chemistry costs.

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